2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one
Description
The compound 2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one is a purine derivative characterized by a hydroxybutyl side chain substituted with a pyridin-3-yl group. The presence of a pyridine ring and hydroxyl group may influence solubility, receptor binding, and metabolic stability compared to simpler purinones.
Properties
CAS No. |
502507-73-5 |
|---|---|
Molecular Formula |
C14H16N6O2 |
Molecular Weight |
300.32 g/mol |
IUPAC Name |
2-amino-7-(4-hydroxy-4-pyridin-3-ylbutyl)-1H-purin-6-one |
InChI |
InChI=1S/C14H16N6O2/c15-14-18-12-11(13(22)19-14)20(8-17-12)6-2-4-10(21)9-3-1-5-16-7-9/h1,3,5,7-8,10,21H,2,4,6H2,(H3,15,18,19,22) |
InChI Key |
JOBIVXBJHZSKJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(CCCN2C=NC3=C2C(=O)NC(=N3)N)O |
Origin of Product |
United States |
Biological Activity
2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one is a purine derivative that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and inflammatory diseases. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
The compound can be described by its chemical structure, which includes a purine base modified with a pyridine moiety. The presence of amino and hydroxyl groups contributes to its solubility and reactivity, influencing its biological interactions.
Anticancer Properties
Research has indicated that 2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to inhibit the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), with IC50 values ranging from 2.43 to 14.65 μM .
Table 1: Anticancer Activity of 2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 2.43 - 7.84 | Induces apoptosis and microtubule destabilization |
| HepG2 | 4.98 - 14.65 | Induces apoptosis and cell cycle arrest |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to enhance caspase activity, indicating an activation of apoptotic pathways . Additionally, molecular docking studies suggest that it may interact with the colchicine-binding site, further disrupting microtubule dynamics .
Anti-inflammatory Activity
In addition to its anticancer properties, there is evidence suggesting that 2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one may also possess anti-inflammatory activity. It has been proposed as a selective inhibitor of Interleukin-1 Receptor Associated Kinases (IRAKs), which are involved in inflammatory responses . This selectivity could lead to reduced side effects compared to non-selective anti-inflammatory agents.
Table 2: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Inhibits IRAK signaling |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Breast Cancer Model : In xenograft models, treatment with the compound resulted in significant tumor reduction compared to control groups, demonstrating its potential as an effective therapeutic agent .
- Inflammatory Disease Model : In models of rheumatoid arthritis, administration of the compound led to decreased inflammation markers and improved clinical scores, supporting its role in managing inflammatory conditions .
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one exhibits notable antimicrobial properties.
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate | |
| Candida albicans | Inhibition |
A study demonstrated that derivatives of similar structures showed enhanced activity against Gram-positive bacteria, suggesting modifications to substituents can lead to improved efficacy against specific pathogens.
Antiviral Activity
The compound has been evaluated for its antiviral properties against several viral strains, including HIV.
Mechanism of Action:
It appears to interfere with viral entry into host cells, which is a critical step in viral replication. Studies indicate that specific substitutions on the purine ring significantly enhance antiviral potency while maintaining low cytotoxicity levels.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer properties.
| Cancer Cell Line | Inhibition (%) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 70% at 10 µM | |
| HeLa (Cervical Cancer) | 65% at 10 µM |
These findings highlight the potential of this compound as a lead in cancer therapeutics, warranting further investigation into its mechanisms of action and efficacy in vivo.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 2-Amino-7-(4-hydroxy-4-(pyridin-3-yl)butyl)-1H-purin-6(7H)-one involves multiple steps that can be optimized for yield and purity. Recent studies have focused on the SAR to identify which modifications enhance biological activity.
Key Findings:
- Introduction of halogen atoms or bulky groups on the purine ring tends to improve antitumor activity.
- Modifications in the side chains can also lead to increased potency against specific cancer cell lines.
Case Study 1: Antimicrobial Efficacy
A study published in MDPI assessed the antimicrobial activity of various derivatives of purine compounds, where the tested compound showed promising results against Staphylococcus aureus, indicating its potential role as an antibacterial agent in clinical settings .
Case Study 2: Antiviral Mechanism
In another investigation focused on antiviral activities, researchers identified that the compound effectively inhibited HIV replication in vitro. The study explored the mechanism of action, suggesting interference with viral entry into host cells as a primary mode of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Purinone Family
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Analysis
Hydroxybutyl-Pyridine vs. Methyl Groups: The target compound’s hydroxybutyl-pyridine side chain likely enhances hydrophilicity and hydrogen-bonding capacity compared to 2-Amino-7-methyl-1H-purin-6(7H)-one. This may improve solubility but reduce membrane permeability .
Thioether vs. Hydroxyalkyl Linkages :
- The thioether-containing analog () exhibits a 65.1% synthetic yield and distinct NMR shifts (e.g., δ 3.93 ppm for methoxy group), suggesting stability under acidic conditions. In contrast, the target compound’s hydroxybutyl group may confer pH-dependent solubility .
Its high purity (>98%) and natural occurrence highlight its role as a biomarker rather than a drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
